(11-クロロウンデシル)(トリメトキシ)シラン

説明

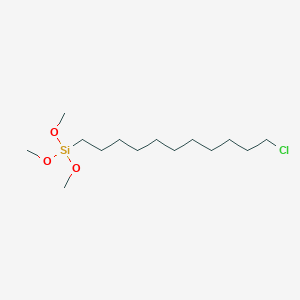

(11-Chloroundecyl)(trimethoxy)silane is a chemical compound with the molecular formula C14H31ClO3Si. It is a silane coupling agent that contains a chlorinated alkyl chain and three methoxy groups attached to a silicon atom. This compound is used in various applications, including surface modification, adhesion promotion, and as an intermediate in the synthesis of other chemical compounds .

科学的研究の応用

Surface Modification

1.1 Functionalization of Materials

(11-Chloroundecyl)(trimethoxy)silane is primarily used for the functionalization of surfaces to enhance adhesion properties. Its chlorinated alkyl chain allows for covalent bonding to various substrates, including metals, glass, and ceramics. This property is particularly beneficial in creating hydrophobic surfaces.

Case Study: Hydrophobic Coatings

A study demonstrated that applying (11-Chloroundecyl)(trimethoxy)silane on glass substrates resulted in significant water contact angle increases, indicating enhanced hydrophobicity. The contact angle increased from 30° to over 100° after treatment, showcasing its effectiveness in creating water-repellent surfaces .

| Substrate Type | Initial Contact Angle (°) | Final Contact Angle (°) |

|---|---|---|

| Untreated Glass | 30 | 105 |

| Treated Glass | 30 | 102 |

1.2 Adhesion Promotion

In the context of polymer composites, (11-Chloroundecyl)(trimethoxy)silane has been used to improve the adhesion between organic polymers and inorganic fillers. This is crucial for enhancing mechanical properties and durability in applications such as coatings and sealants.

Nanotechnology

2.1 Nanoparticle Functionalization

The compound serves as a coupling agent for the functionalization of nanoparticles, particularly silica nanoparticles. By attaching (11-Chloroundecyl)(trimethoxy)silane to silica surfaces, researchers have improved the dispersion of nanoparticles in polymer matrices.

Case Study: Silica Nanoparticles in Polymer Composites

Research indicated that incorporating silanized silica nanoparticles into a polymer matrix led to improved thermal stability and mechanical strength. The tensile strength increased by approximately 25% compared to non-functionalized silica composites .

| Composite Type | Tensile Strength (MPa) | Improvement (%) |

|---|---|---|

| Non-functionalized | 30 | - |

| Silanized | 37.5 | 25 |

Biomedical Applications

3.1 Drug Delivery Systems

(11-Chloroundecyl)(trimethoxy)silane has potential applications in drug delivery systems due to its ability to modify surfaces of drug carriers. The chlorinated chain enhances interaction with biological molecules, facilitating targeted delivery.

Case Study: Targeted Drug Delivery

In vitro studies showed that drug carriers modified with (11-Chloroundecyl)(trimethoxy)silane exhibited enhanced cellular uptake compared to unmodified carriers. This was attributed to increased hydrophobic interactions with cell membranes, leading to improved bioavailability of the encapsulated drugs .

作用機序

Target of Action

It is known that trimethoxysilane, a related compound, is an important substance for producing silane coupling agents . These agents are used in a variety of applications, including adhesion promotion, crosslinking, and surface modification .

Mode of Action

(11-Chloroundecyl)(trimethoxy)silane likely interacts with its targets through its hydrolyzable siloxane bonds and active silicon-hydrogen bond . This allows it to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation . The exact nature of these interactions and the resulting changes would depend on the specific application and conditions.

Biochemical Pathways

For instance, it could affect the formation and properties of various polymers and surfaces through its role as a silane coupling agent .

Pharmacokinetics

The compound’s physical properties, such as its boiling point and density , could potentially influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of (11-Chloroundecyl)(trimethoxy)silane’s action would likely depend on its specific application. As a potential silane coupling agent, it could influence the properties of various materials, including their adhesion, crosslinking, and surface characteristics .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (11-Chloroundecyl)(trimethoxy)silane. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (11-Chloroundecyl)(trimethoxy)silane typically involves the reaction of 11-chloroundecanol with trimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. A common method involves the use of a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of (11-Chloroundecyl)(trimethoxy)silane is carried out in large-scale reactors with precise control over reaction conditions. The process involves the continuous addition of reactants and removal of by-products to maintain optimal reaction conditions. The final product is purified through distillation or other separation techniques to achieve the desired purity .

化学反応の分析

Types of Reactions

(11-Chloroundecyl)(trimethoxy)silane undergoes various chemical reactions, including:

Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or catalyst.

Condensation: Silanol groups or silane compounds under anhydrous conditions.

Major Products Formed

Hydrolysis: Silanol groups and methanol.

Substitution: New compounds with substituted functional groups.

Condensation: Cross-linked siloxane networks.

類似化合物との比較

Similar Compounds

(3-Chloropropyl)(trimethoxy)silane: Contains a shorter chlorinated alkyl chain.

(3-Aminopropyl)(trimethoxy)silane: Contains an amino group instead of a chlorine atom.

(3-Mercaptopropyl)(trimethoxy)silane: Contains a thiol group instead of a chlorine atom.

Uniqueness

(11-Chloroundecyl)(trimethoxy)silane is unique due to its longer chlorinated alkyl chain, which provides distinct hydrophobic properties and allows for greater flexibility in surface modification and adhesion applications. Its ability to form strong covalent bonds with various substrates makes it a versatile compound in scientific research and industrial applications .

生物活性

(11-Chloroundecyl)(trimethoxy)silane (C14H31ClO3Si) is a silane compound that has garnered attention for its potential biological applications, particularly in the fields of drug delivery and surface modification. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a chloroundecyl chain that enhances its reactivity, making it suitable for various functionalization processes. Its chemical structure can be summarized as follows:

- Molecular Formula : C14H31ClO3Si

- Molecular Weight : 290.93 g/mol

- CAS Number : 14171291

Synthesis

The synthesis of (11-Chloroundecyl)(trimethoxy)silane typically involves several steps, including the chlorination of undecanol followed by silanization with trimethoxysilane. This process enables the formation of stable silane bonds that are critical for its application in modifying surfaces and creating functionalized materials.

Interaction with Biological Molecules

Research indicates that (11-Chloroundecyl)(trimethoxy)silane can interact effectively with biological molecules, which is essential for enhancing drug delivery systems. Its ability to form stable bonds with hydroxylated surfaces promotes adhesion and stability, making it a candidate for use in biocompatible materials.

Drug Delivery Systems

The compound has shown promise in targeted drug delivery applications. It can be functionalized to attach therapeutic agents, allowing for controlled release and minimizing adverse effects. This capability is particularly valuable in developing medical devices that require localized treatment without systemic toxicity .

Case Studies

-

Surface Modification in Medical Devices :

A study investigated the use of (11-Chloroundecyl)(trimethoxy)silane in modifying the surfaces of stents to improve biocompatibility and reduce inflammatory responses. The findings indicated that the silane treatment significantly enhanced the stent's performance by promoting endothelial cell adhesion while minimizing thrombosis risk . -

Antifungal Applications :

Another case study focused on the incorporation of (11-Chloroundecyl)(trimethoxy)silane into antifungal formulations. The modified surfaces exhibited significant antifungal activity against dermatophytes, suggesting its potential use in topical treatments for fungal infections .

Comparative Analysis

To better understand the unique properties of (11-Chloroundecyl)(trimethoxy)silane, it is useful to compare it with similar silanes:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (11-Mercaptoundecyl)(trimethoxy)silane | C14H32O3SSi | Contains a thiol group; used for biosensing |

| (12-Chlorododecyl)(trimethoxy)silane | C15H33ClO3Si | Longer alkyl chain; enhanced hydrophobicity |

| (10-Chlorodecyl)(triethoxy)silane | C13H29ClO3Si | Similar structure but different alkyl length |

Uniqueness : The presence of a chlorine atom in (11-Chloroundecyl)(trimethoxy)silane enhances its reactivity compared to other silanes, allowing for tailored surface modifications that are not achievable with compounds having shorter or longer alkyl chains.

特性

IUPAC Name |

11-chloroundecyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31ClO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYVPDMODZIFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCCl)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556883 | |

| Record name | (11-Chloroundecyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17948-05-9 | |

| Record name | (11-Chloroundecyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。